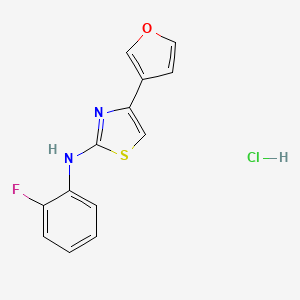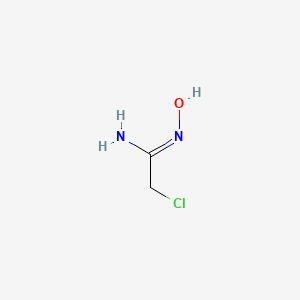![molecular formula C19H15N7O B2686739 N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea CAS No. 320418-24-4](/img/structure/B2686739.png)
N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-phenylurea” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with two pyridine rings and a phenylurea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The 1,2,4-triazole ring and the pyridine rings are both aromatic and planar, which could lead to interesting stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the presence of the urea linkage. The nitrogen atoms in the triazole and pyridine rings could potentially act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact substituents present .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel strategy for constructing a 1,2,4-triazolo[1,5-a]pyridine skeleton via direct metal-free oxidative N-N bond formation. This method features short reaction times and high yields, highlighting its efficiency and potential for generating structurally related compounds (Zheng et al., 2014).
- Molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) involves linking pyridine and 1,2,4-triazole as an electron-deficient group to create "dual n-type unit" bipolar host materials. This study demonstrates the potential of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea derivatives in the optimization of PhOLEDs, showing how the adjustment of n/p ratio can influence the electron injection and overall device performance (Liu et al., 2018).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study indicates that these compounds can significantly inhibit corrosion, with one exhibiting up to 96.6% efficiency. This demonstrates the potential of this compound derivatives in the field of corrosion science (Ansari et al., 2014).
Antimicrobial Activities
- Synthesis and evaluation of 1,2,4-triazole derivatives, including Schiff bases and Mannich bases derived from this compound, have shown promising antimicrobial activities. This highlights the compound's relevance in developing new antimicrobial agents (Bayrak et al., 2009).
Material Science and Polymer Research
- Novel polyurea derivatives based on diarylidenecycloalkanone moieties have been synthesized and characterized for their corrosion inhibition behavior. These derivatives showcase the utility of this compound in the development of materials with specific functional properties, such as corrosion resistance (Aly & Hussein, 2010).
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds have been involved in the formation of complexes with metals such as Mn(II), Cu(II), and Cd(II) . These complexes have shown to exhibit interesting magnetic properties .
Molecular Mechanism
It has been suggested that similar compounds may interact with metal ions to form complexes . These complexes can exhibit interesting magnetic properties, suggesting potential interactions with biomolecules .
Propriétés
IUPAC Name |
1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c27-19(22-14-8-2-1-3-9-14)25-26-17(15-10-4-6-12-20-15)23-24-18(26)16-11-5-7-13-21-16/h1-13H,(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQBEDZILJSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)
![Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2686657.png)


![N-[(4-chlorophenyl)methylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2686661.png)

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide](/img/no-structure.png)

![3-[4-Amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2686666.png)
![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2686668.png)
![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)
![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)